molecular formula C12H18N2O4S B14382764 Benzenesulfonamide, 2-nitro-N,N-dipropyl- CAS No. 89840-69-7

Benzenesulfonamide, 2-nitro-N,N-dipropyl-

Cat. No.: B14382764
CAS No.: 89840-69-7
M. Wt: 286.35 g/mol
InChI Key: ZUCYFTVGEZEWOI-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2-nitro-N,N-dipropyl- is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The 2-nitro-N,N-dipropyl variant is distinguished by the presence of a nitro group at the second position of the benzene ring and two propyl groups attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 2-nitro-N,N-dipropyl- typically involves the nitration of benzenesulfonamide followed by the introduction of propyl groups. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the desired position on the benzene ring. Subsequent alkylation with propyl halides in the presence of a base such as sodium hydride or potassium carbonate can introduce the propyl groups to the nitrogen atom of the sulfonamide group .

Industrial Production Methods

Industrial production methods for benzenesulfonamide, 2-nitro-N,N-dipropyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and alkylation steps but may utilize continuous flow reactors and automated systems to ensure efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2-nitro-N,N-dipropyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, 2-nitro-N,N-dipropyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Explored for its potential anticancer and antimicrobial properties due to its ability to inhibit specific enzymes and pathways involved in disease progression.

    Industry: Utilized in the synthesis of dyes, photochemicals, and disinfectants

Mechanism of Action

The mechanism of action of benzenesulfonamide, 2-nitro-N,N-dipropyl- involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 2-nitro-N,N-dipropyl- is unique due to the specific positioning of the nitro group and the presence of two propyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

89840-69-7

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

2-nitro-N,N-dipropylbenzenesulfonamide

InChI

InChI=1S/C12H18N2O4S/c1-3-9-13(10-4-2)19(17,18)12-8-6-5-7-11(12)14(15)16/h5-8H,3-4,9-10H2,1-2H3

InChI Key

ZUCYFTVGEZEWOI-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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